N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
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Description
“N-[(4-chlorophenyl)methyl]-2-(2-acetamido-1,3-thiazol-4-yl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is a derivative of acetamide and has a thiazole nucleus . The thiazole nucleus is reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the creation of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The molecular structure of this compound was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The compound has a molecular weight of 169.608 .Chemical Reactions Analysis
The compound is part of a group of compounds that have shown promising antimicrobial activity . These compounds have been evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .Physical and Chemical Properties Analysis
The compound has a molecular weight of 169.608 . More detailed physical and chemical properties are not available in the current literature.Future Directions
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9(19)17-14-18-12(8-21-14)6-13(20)16-7-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQCLWYIBFXDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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